molecular formula C12H20Zr B13391016 Cyclopenta-1,3-diene;methane;zirconium

Cyclopenta-1,3-diene;methane;zirconium

Cat. No.: B13391016
M. Wt: 255.51 g/mol
InChI Key: KZBPGWFJSPGCMX-UHFFFAOYSA-N
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Description

The compound "Cyclopenta-1,3-diene; methane; zirconium" refers to a zirconium-based organometallic system incorporating cyclopentadienyl ligands. Cyclopenta-1,3-diene (C₅H₆) is a conjugated diene with aromatic stabilization upon deprotonation, forming a cyclopentadienyl anion (C₅H₅⁻), a common ligand in metallocene chemistry . Zirconium (Zr) in its +4 oxidation state forms stable complexes with cyclopentadienyl ligands, such as dichlorobis(cyclopentadienyl)zirconium(IV) (Cp₂ZrCl₂), which are pivotal in catalysis and polymer synthesis . Methane (CH₄) may act as a co-ligand or part of the reaction environment, though direct coordination is less common.

Properties

Molecular Formula

C12H20Zr

Molecular Weight

255.51 g/mol

IUPAC Name

cyclopenta-1,3-diene;methane;zirconium

InChI

InChI=1S/2C5H6.2CH4.Zr/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H4;

InChI Key

KZBPGWFJSPGCMX-UHFFFAOYSA-N

Canonical SMILES

C.C.C1C=CC=C1.C1C=CC=C1.[Zr]

Origin of Product

United States

Preparation Methods

Synthesis from Cyclopentadienyl Anions

One common approach involves the reaction of a cyclopentadienyl anion with a zirconium halide. For example, cyclopentadienyl zirconium trichloride can be synthesized by reacting cyclopentadienyl anion with zirconium tetrachloride in the presence of a suitable solvent.

Use of Bis(oxazoline) Substituted Cyclopentadienyl Ligands

Bis(oxazoline) substituted cyclopentadienyl ligands have been used to prepare zirconium complexes with unique properties. These ligands are synthesized by reacting nucleophilic lithium bis(2-oxazolinyl)methylcarbide with iodocyclopentadiene reagents.

Metallocene Formation

Metallocenes, such as zirconocenes, are another class of compounds that can be used as precursors. These are typically synthesized by reacting cyclopentadienyl anions with zirconium halides, followed by reduction to form the metallocene.

Analysis of Preparation Methods

Method Reactants Conditions Yield Notes
Cyclopentadienyl Anion Reaction Cyclopentadienyl anion, ZrCl4 Solvent: THF or DME, Temperature: Room temperature Variable Requires careful control of reaction conditions to achieve high yields.
Bis(oxazoline) Substitution Lithium bis(2-oxazolinyl)methylcarbide, Iodocyclopentadiene Solvent: Benzene, Temperature: 12 °C Moderate Offers flexibility in designing ligands with specific properties.
Metallocene Formation Cyclopentadienyl anion, ZrCl4 Solvent: THF or DME, Reduction agent: Alkali metal High Provides a robust method for synthesizing zirconocenes but requires careful handling of alkali metals.

Research Findings and Applications

Cyclopenta-1,3-diene; methane; zirconium complexes have been explored for their catalytic properties, particularly in hydroamination reactions. The incorporation of bis(oxazoline) substituents on the cyclopentadienyl ring can influence the reactivity and selectivity of these catalysts. Additionally, metallocene-based catalysts have been extensively studied for olefin polymerization, offering insights into the control of polymer tacticity and molecular weight distribution.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;methane;zirconium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands .

Scientific Research Applications

Cyclopenta-1,3-diene;methane;zirconium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;methane;zirconium exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Properties of Cyclopenta-1,3-diene:

  • Molecular Formula : C₅H₆
  • Molar Mass : 66.10 g/mol
  • Boiling Point : 40–41.5°C
  • Aromaticity : Forms a 10π-electron aromatic system upon deprotonation .

Zirconium Complexes:

  • Example : Bis(cyclopentadienyl)zirconium chloride hydride (Schwartz’s reagent, C₁₀H₃ClZr)
    • Molecular Weight : 249.81 g/mol
    • Applications : Hydrogenation and hydrozirconation reactions .

Comparison with Similar Compounds

Zirconium Metallocenes vs. Titanium and Iron Analogues

Property Cp₂ZrCl₂ (Zirconocene) Cp₂TiCl₂ (Titanocene) Cp₂Fe (Ferrocene)
Metal Oxidation State +4 +4 +2
Catalytic Activity High in olefin polymerization Moderate in olefin polymerization Electrocatalysis, redox chemistry
Thermal Stability Stable up to 200°C Decomposes above 150°C Stable to 400°C
Electron Configuration d⁰ (Lewis acidic) d⁰ d⁶ (Lewis basic)
Applications Ziegler-Natta catalysts, polymer synthesis Olefin polymerization Sensors, fuel additives

Key Differences :

  • Zirconium complexes exhibit higher Lewis acidity due to the +4 oxidation state, enhancing their reactivity in polymerization compared to titanium analogues .
  • Ferrocene’s d⁶ configuration makes it redox-active, unlike d⁰ zirconocenes .

Ligand Variations in Zirconium Complexes

Compound Ligands Molecular Weight (g/mol) Key Application
Cp₂ZrCl₂ (Schwartz’s Reagent) Two cyclopentadienyl, Cl⁻ 249.81 Hydrozirconation of alkenes
(Indenyl)(Cp)ZrCl₂ Cyclopentadienyl, indenyl 342.38 Stereoselective polymerization
CpZr(CH₃)₃ Cyclopentadienyl, methyl 216.51 Model for σ-alkane complexes

Steric and Electronic Effects :

  • Bulky indenyl ligands improve stereoregularity in polyolefins compared to Cp ligands .
  • Methyl ligands (e.g., CpZr(CH₃)₃) are precursors for methane activation studies but are less catalytically active than chlorides .

Cyclopentadiene Derivatives in Materials Science

Compound Structure Power Conversion Efficiency (η) Application
DP1-D0 (Cyclopenta-1,3-diene dye) Cyclopentadiene-TiO₂ adduct 9.55% Dye-sensitized solar cells
Pyridine-substituted dye (DP2-D1) Pyridine-TiO₂ adduct 6.03–6.90% Lower efficiency due to weaker π-conjugation

Performance Insight :

  • Cyclopentadiene’s extended π-system enhances electron delocalization, improving charge transfer in dyes compared to pyridine derivatives .

Comparison with Ziegler-Natta Catalysts

Parameter Zirconocene Catalysts Traditional Ziegler-Natta (TiCl₄/AlEt₃)
Homogeneity Homogeneous Heterogeneous
Polymer MW Control Narrow dispersity (Ð < 2) Broad dispersity (Ð > 5)
Comonomer Incorporation High (e.g., ethylene/octene) Limited by site heterogeneity
Activator Requirement MAO or borate co-catalysts Al alkyl co-catalysts

Advantages of Zirconocenes:

  • Precise control over polymer architecture (e.g., syndiotactic polypropylene) .
  • Higher activity (up to 10⁶ g polymer/mol Zr/h) compared to Ti-based systems .

Q & A

Q. What protocols ensure reproducibility in handling air-sensitive zirconium complexes during catalytic testing?

  • Answer :
  • Use gloveboxes (<1 ppm O₂/H₂O) for synthesis and characterization.
  • Seal NMR tubes under vacuum or inert gas.
  • Pre-reduce zirconium precursors (e.g., ZrCl₄ with Na/Hg) to avoid oxide contamination.
  • Document solvent purity (e.g., THF distilled over Na/benzophenone) .

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